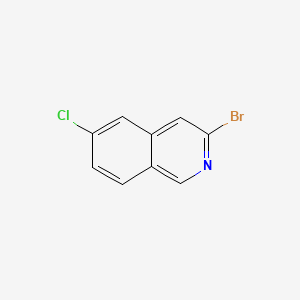

3-Bromo-6-chloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABYMOOMLEFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloroisoquinoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Core Chemical Properties

3-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline with the bromine and chlorine atoms at the 3- and 6-positions, respectively. While specific experimental data for this particular isomer is limited in publicly available literature, the fundamental properties can be summarized. It is important to distinguish it from its more commonly documented isomer, 6-Bromo-3-chloroisoquinoline.

Table 1: Chemical and Physical Properties of 3-Bromo-6-chloroisoquinoline and its Isomer

| Property | 3-Bromo-6-chloroisoquinoline | 6-Bromo-3-chloroisoquinoline |

| CAS Number | 1276056-79-1[1] | 552331-06-3[2][3] |

| Molecular Formula | C₉H₅BrClN[1] | C₉H₅BrClN[2][3] |

| Molecular Weight | 242.50 g/mol [1] | 242.50 g/mol [2][3] |

| Boiling Point | Not available | 349.5±22.0 °C (Predicted)[4] |

| Density | Not available | 1.673±0.06 g/cm³ (Predicted)[4] |

| LogP | Not available | 3.6507[3] |

| Topological Polar Surface Area | Not available | 12.89 Ų[3] |

Synthesis and Reactivity

Halogenated isoquinolines such as 3-Bromo-6-chloroisoquinoline are valuable precursors in organic synthesis, primarily due to their ability to participate in various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can, in some cases, allow for selective functionalization. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order I > Br > Cl > F, suggesting that the C-Br bond at the 3-position would be more reactive than the C-Cl bond at the 6-position.

Representative Synthesis Protocol: Synthesis of a Bromo-chloroisoquinoline Derivative

Experimental Protocol:

A mixture of 6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and hydriodic acid (3 ml, 48%) in acetic acid (20 ml) is heated and refluxed for 8 hours.[4] Upon completion, the reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure.[4] The resulting residue is made alkaline by the addition of a sodium hydroxide solution and subsequently extracted with ethyl acetate (200 mL).[4] The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.[4] The crude product is then purified by silica gel flash column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.[4]

Key Experimental Workflows: Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-6-chloroisoquinoline is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the isoquinoline core and various aryl or vinyl groups. The reactivity of the C-Br bond makes it a prime site for this transformation.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with a halo-isoquinoline, which can be adapted for 3-Bromo-6-chloroisoquinoline.

Experimental Protocol:

In an inert atmosphere, 3-Bromo-6-chloroisoquinoline (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as potassium carbonate (2.0-3.0 equiv) are added to a reaction vessel. A degassed solvent system, for example, a mixture of toluene and water, is added. The reaction mixture is then heated, typically between 80-110 °C, and stirred until the starting material is consumed, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the reaction mixture is subjected to an aqueous workup. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 3-aryl-6-chloroisoquinoline.

Logical Relationships in Reactivity

The presence of two different halogen atoms on the isoquinoline ring opens up possibilities for selective and sequential functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a key principle that can be exploited in synthetic strategies.

Caption: Potential sequential functionalization pathway for 3-Bromo-6-chloroisoquinoline.

This diagram illustrates that an initial cross-coupling reaction would likely occur at the more reactive 3-position (C-Br bond). The resulting 3-substituted-6-chloroisoquinoline intermediate could then potentially undergo a second coupling reaction at the less reactive 6-position (C-Cl bond), likely requiring more forcing reaction conditions. This selective reactivity makes 3-Bromo-6-chloroisoquinoline a versatile building block for the synthesis of complex, polysubstituted isoquinoline derivatives for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Bromo-6-chloroisoquinoline

CAS Number: 1276056-79-1

This technical guide provides a comprehensive overview of 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers and professionals in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide combines known information with established principles of isoquinoline chemistry, including detailed protocols for analogous compounds to facilitate its synthesis and application.

Chemical Identity and Physicochemical Properties

3-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline, a class of heterocyclic aromatic organic compounds. The presence of two different halogen atoms, bromine and chlorine, at specific positions on the isoquinoline scaffold makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3-Bromo-6-chloroisoquinoline

| Property | Value | Source |

| CAS Number | 1276056-79-1 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrClN | [3][5] |

| Molecular Weight | 242.50 g/mol | [5][6][7] |

| Appearance | Powder or liquid | [3] |

| Purity | ≥95% - ≥97% | [3][4][5] |

| Storage | Store in a tightly closed container, in a cool, well-ventilated area. Recommended storage at 2-8°C for long-term stability. | [3] |

Note: Some properties are based on data for the isomeric 6-Bromo-3-chloroisoquinoline (CAS: 552331-06-3) due to a lack of specific data for the 3-bromo-6-chloro isomer.

Synthesis of 3-Bromo-6-chloroisoquinoline

A common method for isoquinoline synthesis is the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by dehydrogenation. For 3-Bromo-6-chloroisoquinoline, a potential synthetic route could start from a substituted benzaldehyde and an aminoacetal, leading to the formation of the isoquinoline core, which is then subsequently brominated and chlorinated at the desired positions.

Reactivity and Functionalization

The reactivity of 3-Bromo-6-chloroisoquinoline is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions.[8] This differential reactivity allows for selective functionalization of the molecule.

Common and powerful methods for the functionalization of bromo-substituted heterocycles include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction would be expected to proceed selectively at the more reactive 3-bromo position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-isoquinoline (Analogous)

To a reaction vessel, add the bromo-isoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, typically dioxane and water (e.g., 4:1), is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.). The reaction mixture is heated (typically 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of amine functionalities at the 3-position of the isoquinoline ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromo-isoquinoline (Analogous)

In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the bromo-isoquinoline (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The reaction is heated (typically 80-120 °C) with stirring for the required time, with progress monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.[9][13][14]

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[15] The substitution pattern on the isoquinoline ring is crucial for its biological activity. Halogenated isoquinolines, such as 3-Bromo-6-chloroisoquinoline, are valuable intermediates for the synthesis of libraries of compounds for screening in drug discovery programs.

The ability to selectively functionalize the 3-position via cross-coupling reactions allows for the exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, substituted isoquinolines have been investigated as kinase inhibitors, anti-cancer agents, and anti-inflammatory agents.[15]

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for 3-Bromo-6-chloroisoquinoline is not widely available. However, based on its structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 3-Bromo-6-chloroisoquinoline

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns would be consistent with the substitution pattern of the isoquinoline ring. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons attached to the nitrogen, bromine, and chlorine atoms would show characteristic chemical shifts. |

| IR | Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. |

For definitive structural confirmation, it is essential to acquire experimental spectroscopic data on a purified sample.[16][17]

Safety Information

As with any chemical, 3-Bromo-6-chloroisoquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-6-chloroisoquinoline is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its di-halogenated structure allows for selective functionalization, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, reactivity, and application based on well-established principles of isoquinoline chemistry. Further research into the specific properties and reactions of this molecule will undoubtedly expand its utility in the development of new chemical entities.

References

- 1. 3-Bromo-6-chloroisoquinoline | [frontierspecialtychemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-bromo-6-chloro-isoquinoline;1276056-79-1, CasNo.1276056-79-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. 3-bromo-6-chloroisoquinoline - CAS:1276056-79-1 - 广州科檬生物 [chemmolemall.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-6-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-6-chloroisoquinoline. Given the limited availability of direct experimental data for this specific isomer, this document combines reported data for structurally related compounds with theoretical predictions to offer a detailed characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Molecular Identity and Physicochemical Properties

3-Bromo-6-chloroisoquinoline is a dihalogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure features a bromine atom at the 3-position and a chlorine atom at the 6-position of the isoquinoline ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-Bromo-6-chloroisoquinoline | N/A |

| CAS Number | 1276056-79-1 | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN=C2)Br | N/A |

| InChI Key | (Predicted) | N/A |

| Appearance | (Expected) Off-white to pale yellow solid | N/A |

| Melting Point | (Predicted) Not available | N/A |

| Boiling Point | (Predicted) Not available | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for 3-Bromo-6-chloroisoquinoline, the following data is predicted based on the analysis of its structural analogues and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct aromatic proton signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.1 | s | - | H-1 |

| ~8.2 | s | - | H-4 |

| ~7.8 | d | ~8.5 | H-8 |

| ~7.6 | dd | ~8.5, ~2.0 | H-7 |

| ~8.0 | d | ~2.0 | H-5 |

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the isoquinoline core.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~122 | C-3 |

| ~145 | C-4 |

| ~128 | C-4a |

| ~130 | C-5 |

| ~135 | C-6 |

| ~129 | C-7 |

| ~127 | C-8 |

| ~136 | C-8a |

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-6-chloroisoquinoline is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak (M⁺) region should show a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak in the molecular ion cluster will be for the species containing ⁷⁹Br and ³⁵Cl.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 241 | ~100 | [M]⁺ (C₉H₅⁷⁹Br³⁵ClN) |

| 243 | ~130 | [M+2]⁺ (C₉H₅⁸¹Br³⁵ClN + C₉H₅⁷⁹Br³⁷ClN) |

| 245 | ~32 | [M+4]⁺ (C₉H₅⁸¹Br³⁷ClN) |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 5: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1620 | Medium-Strong | C=N stretch (isoquinoline ring) |

| 1450-1580 | Strong | Aromatic C=C skeletal vibrations |

| 800-900 | Strong | C-H out-of-plane bending |

| 1000-1100 | Medium | C-Cl stretch |

| 550-650 | Medium | C-Br stretch |

Synthesis and Reactivity

Proposed Synthesis Workflow

A potential synthetic approach could involve the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by halogenation steps. A more direct approach might involve the synthesis of a suitably substituted precursor followed by cyclization.

Caption: A potential synthetic pathway to 3-Bromo-6-chloroisoquinoline.

Reactivity

The reactivity of 3-Bromo-6-chloroisoquinoline is dictated by the isoquinoline core and the two halogen substituents.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the isoquinoline ring, particularly at positions 1 and 3, makes it susceptible to nucleophilic attack. However, the halogen at the 3-position is generally less reactive than a halogen at the 1-position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.

Caption: Overview of the primary reactive pathways for 3-Bromo-6-chloroisoquinoline.

Potential Applications in Drug Discovery

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Halogenated isoquinolines, in particular, are key intermediates in the synthesis of bioactive molecules.

Relevance in Medicinal Chemistry

-

Kinase Inhibitors: The isoquinoline core is present in numerous kinase inhibitors used in oncology. The bromo and chloro substituents can be utilized to introduce various side chains that can interact with the kinase active site.

-

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.

-

CNS-Active Agents: Certain isoquinoline alkaloids and their synthetic analogues have shown activity in the central nervous system.

Proposed Experimental Workflow for Biological Evaluation

A systematic evaluation of the biological activity of 3-Bromo-6-chloroisoquinoline would be essential to uncover its therapeutic potential.

Caption: A logical workflow for the biological evaluation of 3-Bromo-6-chloroisoquinoline.

Experimental Protocols (General)

The following are generalized experimental protocols for the characterization of 3-Bromo-6-chloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-10 seconds.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and their isotopic pattern, as well as any significant fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Conclusion

3-Bromo-6-chloroisoquinoline represents a valuable, yet underexplored, building block for organic synthesis and drug discovery. While direct experimental data is sparse, this technical guide provides a robust, predicted characterization of its molecular structure and reactivity based on established chemical principles. The provided experimental workflows offer a clear path for its empirical investigation. The versatile reactivity of this dihalogenated isoquinoline, particularly in cross-coupling reactions, positions it as a promising scaffold for the development of novel therapeutic agents and functional materials. Further research into its synthesis and biological properties is highly encouraged.

References

Technical Guide: 6-Bromo-3-chloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 6-bromo-3-chloroisoquinoline, a key intermediate in synthetic and medicinal chemistry. The document details its chemical properties, a validated synthesis protocol, and its applications in palladium-catalyzed cross-coupling reactions. The selective reactivity of its two distinct halogen atoms makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other biologically active molecules. This guide includes detailed experimental procedures and schematic diagrams to facilitate its use in a research and development setting.

Chemical Identity and Properties

The correct IUPAC name for the compound often referred to as 3-bromo-6-chloroisoquinoline is 6-bromo-3-chloroisoquinoline .[1] It is a dihalogenated heterocyclic compound with the bromine atom at position 6 and the chlorine atom at position 3 of the isoquinoline ring system.

Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline

| Property | Value | Source |

| IUPAC Name | 6-bromo-3-chloroisoquinoline | [1] |

| CAS Number | 552331-06-3 | [1][2] |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [4] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.28 ± 0.38 (Predicted) | [4] |

| LogP | 3.6507 | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)Cl | [1] |

| InChIKey | HYCCUWZOOADPGN-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A common and effective method for the preparation of 6-bromo-3-chloroisoquinoline is through the dehalogenation of 6-bromo-1,3-dichloroisoquinoline.

Experimental Protocol: Synthesis of 6-Bromo-3-chloroisoquinoline [4]

-

Reactants:

-

6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)

-

Red phosphorus (0.48 g, 15.5 mmol)

-

Hydriodic acid (48%, 3 mL)

-

Acetic acid (20 mL)

-

Sodium hydroxide solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

30% Ethyl acetate/hexane solution

-

-

Procedure:

-

A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated and refluxed for 8 hours.

-

After the reaction is complete, it is filtered while hot.

-

The filtrate is concentrated under reduced pressure.

-

The concentrated residue is basified by the addition of a sodium hydroxide solution.

-

The aqueous layer is subsequently extracted with ethyl acetate (200 mL).

-

The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel flash column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.

-

-

Yield and Characterization:

-

Yield: 0.81 g (50%)

-

Mass Spectrum (DCI/NH₃) m/e: 244 (M+H)⁺

-

Applications in Cross-Coupling Reactions

6-Bromo-3-chloroisoquinoline is an ideal substrate for sequential and selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This differential reactivity allows for the selective functionalization at the C-6 position, followed by a subsequent reaction at the C-3 position.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, an aryl or vinyl boronic acid can be selectively coupled at the C-6 position.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-6

-

Reagents & Equipment:

-

6-Bromo-3-chloroisoquinoline (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.03 equivalents)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Inert atmosphere glassware (e.g., Schlenk flask)

-

-

Procedure:

-

To a Schlenk flask, add 6-bromo-3-chloroisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The product, a 6-aryl-3-chloroisoquinoline, is then purified by column chromatography.

-

Selective Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds selectively at the C-6 position. This reaction is crucial for synthesizing compounds with amine functionalities, which are prevalent in pharmacologically active molecules.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination at C-6

-

Reagents & Equipment:

-

6-Bromo-3-chloroisoquinoline (1 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere glovebox or Schlenk line

-

-

Procedure:

-

In a glovebox, combine the palladium precatalyst, ligand, and base in an oven-dried reaction vessel.

-

Add 6-bromo-3-chloroisoquinoline, the amine, and the anhydrous solvent.

-

Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer, and the combined organic phases are washed, dried, and concentrated.

-

The resulting 6-amino-3-chloroisoquinoline derivative is purified by column chromatography.

-

Application in Drug Discovery: Kinase Inhibitors

Derivatives of quinolines and isoquinolines are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The functionalized 6-bromo-3-chloroisoquinoline scaffold can be used to develop selective kinase inhibitors. For example, a 6-aryl substituent can occupy a hydrophobic pocket of the kinase active site, while a substituted amino group at the C-3 position can form critical hydrogen bonds with the hinge region of the enzyme.

References

3-Bromo-6-chloroisoquinoline: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloroisoquinoline is a halogenated aromatic heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring bromine and chlorine atoms at key positions on the isoquinoline scaffold, offers multiple reaction sites for the synthesis of more complex molecules. This document provides a technical guide to the known physical and chemical properties of 3-Bromo-6-chloroisoquinoline, intended to support researchers in its application for novel compound development. It is important to note that publicly available experimental data for this specific isomer is limited, and some properties are based on predictions. Care should be taken to distinguish this compound from its more extensively documented isomer, 6-Bromo-3-chloroisoquinoline.

Physicochemical Properties

The fundamental physical and chemical characteristics of 3-Bromo-6-chloroisoquinoline are summarized below. The data is a compilation from various sources and should be considered in the context of limited experimental validation for this specific isomer.

Table 1: Physical and Chemical Properties of 3-Bromo-6-chloroisoquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1] |

| CAS Number | 1276056-79-1 | [2][3] |

| Appearance | Solid | [2] |

| Boiling Point | 351.1±22.0 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | No data available | [2] |

| Solubility | No data available | |

| Stability | Stable under recommended storage conditions. | [2] |

Storage and Handling: It is recommended to store 3-Bromo-6-chloroisoquinoline in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is 2-8°C.[2] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[2]

Spectroscopic Data

Chemical Reactivity and Synthesis

The reactivity of 3-Bromo-6-chloroisoquinoline is dictated by the electrophilic nature of the carbon atoms attached to the halogen substituents and the overall electronic properties of the isoquinoline ring. The bromine atom at the 3-position and the chlorine atom at the 6-position are expected to be susceptible to various cross-coupling reactions, which are fundamental transformations in drug discovery and materials science.

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-6-chloroisoquinoline is not available, a general synthetic approach for halogenated isoquinolines can be conceptualized. This often involves the construction of the isoquinoline core followed by selective halogenation, or the use of pre-halogenated starting materials in a cyclization reaction.

Applications in Drug Discovery and Development

Isoquinoline and its derivatives are prevalent scaffolds in numerous biologically active compounds and approved drugs. The presence of halogen atoms on the isoquinoline core, as in 3-Bromo-6-chloroisoquinoline, provides valuable handles for medicinal chemists to explore structure-activity relationships (SAR). The bromine and chlorine substituents can be strategically replaced or modified to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.

While no specific biological activities or signaling pathway involvements have been reported for 3-Bromo-6-chloroisoquinoline itself, its structural motif suggests potential for investigation in areas where isoquinoline derivatives have shown promise, such as oncology, neuroscience, and infectious diseases.

Conclusion

3-Bromo-6-chloroisoquinoline represents a potentially valuable, yet under-characterized, synthetic intermediate. While a comprehensive dataset of its physical and chemical properties is not yet available, its structure suggests significant utility in the synthesis of novel compounds for drug discovery and materials science. Further experimental investigation is required to fully elucidate its properties and reaction profiles, which will undoubtedly expand its application in various fields of chemical research. Researchers are encouraged to perform thorough characterization of this compound before its use in synthetic applications.

References

Spectroscopic Profile of 3-Bromo-6-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-6-chloroisoquinoline. The structural elucidation of such molecules is critical in medicinal chemistry and drug development, where unambiguous identification and purity assessment are paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the definitive identification of 3-Bromo-6-chloroisoquinoline. While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents a detailed, hypothetical dataset based on established spectroscopic principles and data from closely related structural analogs.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Bromo-6-chloroisoquinoline. These values are estimated based on the analysis of similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.15 | s | - |

| H-4 | 8.25 | s | - |

| H-5 | 8.10 | d | 8.8 |

| H-7 | 7.70 | dd | 8.8, 2.2 |

| H-8 | 7.95 | d | 2.2 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-3 | 121.0 |

| C-4 | 128.5 |

| C-4a | 136.0 |

| C-5 | 129.0 |

| C-6 | 134.0 |

| C-7 | 128.0 |

| C-8 | 130.0 |

| C-8a | 127.5 |

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 241 | 75 | [M]⁺ (C₉H₅³⁵Cl⁷⁹BrN)⁺ |

| 243 | 100 | [M+2]⁺ (C₉H₅³⁷Cl⁷⁹BrN)⁺ / (C₉H₅³⁵Cl⁸¹BrN)⁺ |

| 245 | 25 | [M+4]⁺ (C₉H₅³⁷Cl⁸¹BrN)⁺ |

| 162 | 40 | [M-Br]⁺ |

| 127 | 30 | [M-Br-Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 1610, 1580, 1470 | Medium-Strong | C=C and C=N Ring Stretching |

| 1100 | Strong | C-Cl Stretch |

| 830 | Strong | C-H Out-of-plane Bending (para-disubstituted like) |

| 680 | Strong | C-Br Stretch |

Sample State: KBr Pellet

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of 3-Bromo-6-chloroisoquinoline is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, approximately 1024 scans are acquired with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 3-Bromo-6-chloroisoquinoline in methanol is introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.

-

Mass Analysis: The ions are analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-350 amu.

-

Data Acquisition: The data is acquired and processed by the instrument's software to generate a mass spectrum, showing the relative abundance of each ion. The characteristic isotopic pattern for one chlorine and one bromine atom (M, M+2, M+4 peaks) is a key diagnostic feature.[1][2]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of 3-Bromo-6-chloroisoquinoline (approx. 1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 3-Bromo-6-chloroisoquinoline using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of 3-Bromo-6-chloroisoquinoline.

References

An In-depth Technical Guide to the NMR Data Interpretation of 3-Bromo-6-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) data for 3-bromo-6-chloroisoquinoline. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document leverages predictive software and established principles of NMR spectroscopy to offer a robust interpretation of its ¹H and ¹³C NMR spectra. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-bromo-6-chloroisoquinoline and its analogs.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 3-bromo-6-chloroisoquinoline are summarized in the tables below. These values were generated using advanced computational algorithms that consider the electronic effects of the bromine and chlorine substituents on the isoquinoline core.

Table 1: Predicted ¹H NMR Data for 3-Bromo-6-chloroisoquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.9 - 9.1 | s | - |

| H-4 | ~8.0 - 8.2 | s | - |

| H-5 | ~8.1 - 8.3 | d | ~8.5 - 9.0 |

| H-7 | ~7.7 - 7.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |

| H-8 | ~7.9 - 8.1 | d | ~2.0 - 2.5 |

Table 2: Predicted ¹³C NMR Data for 3-Bromo-6-chloroisoquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~125 - 127 |

| C-4a | ~135 - 137 |

| C-5 | ~128 - 130 |

| C-6 | ~133 - 135 |

| C-7 | ~129 - 131 |

| C-8 | ~127 - 129 |

| C-8a | ~130 - 132 |

Interpretation of NMR Data

The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the inherent electronic structure of the isoquinoline ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of 3-bromo-6-chloroisoquinoline is expected to show five distinct signals.

-

H-1 and H-4: The protons at positions 1 and 4 are predicted to appear as singlets due to the absence of adjacent protons. The H-1 proton is expected to be the most downfield-shifted proton in the pyridine ring due to the deshielding effect of the neighboring nitrogen atom. The bromine atom at position 3 will also contribute to the deshielding of H-4.

-

H-5, H-7, and H-8: These protons on the benzene ring will exhibit characteristic coupling patterns.

-

H-5 is predicted to be a doublet, coupled to H-7. Its downfield shift is influenced by the neighboring chloro group at C-6.

-

H-7 is expected to appear as a doublet of doublets, showing coupling to both H-5 and H-8.

-

H-8 is predicted to be a doublet, with a smaller coupling constant, arising from its interaction with H-7.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the 3-bromo-6-chloroisoquinoline molecule.

-

Quaternary Carbons: The signals for the quaternary carbons (C-3, C-4a, C-6, and C-8a) are expected to be of lower intensity compared to the protonated carbons. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon attached to the chlorine (C-6) will experience a downfield shift.

-

Protonated Carbons: The chemical shifts of the protonated carbons (C-1, C-4, C-5, C-7, and C-8) are consistent with a substituted aromatic system. The electron-withdrawing substituents will generally lead to a downfield shift for the carbons in their vicinity.

Experimental Protocols

A standard experimental protocol for acquiring high-quality NMR spectra of 3-bromo-6-chloroisoquinoline would involve the following steps:

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Typical acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

-

Visualization of Molecular Structure

To aid in the assignment of NMR signals, the chemical structure of 3-bromo-6-chloroisoquinoline with atom numbering is provided below.

Caption: Chemical structure of 3-bromo-6-chloroisoquinoline with atom numbering.

This in-depth guide, based on predicted data and established spectroscopic principles, provides a solid foundation for the interpretation of the ¹H and ¹³C NMR spectra of 3-bromo-6-chloroisoquinoline. Researchers can use this information for structural verification and as a reference for related synthetic work.

Crystal Structure of 3-Bromo-6-chloroisoquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic analysis of 3-bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available, specific crystallographic data for 3-bromo-6-chloroisoquinoline, this document will present a generalized methodology and data presentation framework based on the analysis of a closely related structure, 3-bromomethyl-2-chloro-quinoline. This will serve as a comprehensive template for the analysis of the title compound once experimental data is acquired.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the isoquinoline scaffold, influencing factors like metabolic stability, binding affinity to biological targets, and crystal packing. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of 3-Bromo-6-chloroisoquinoline

General Crystallization Procedure: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.

-

Solvent Selection: A crucial step is the screening of various solvents and solvent mixtures to find conditions where the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

X-ray Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

| Step | Description |

| Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head. |

| Data Collection | The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. |

| Data Processing | The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. |

| Structure Solution | The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. |

| Structure Refinement | The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. |

Data Presentation: Crystallographic Data

Once the crystal structure is determined, the key quantitative data are summarized in standardized tables for clear and concise presentation. The following tables are based on data for 3-bromomethyl-2-chloro-quinoline and serve as a template for what would be expected for 3-bromo-6-chloroisoquinoline.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (for 3-bromomethyl-2-chloro-quinoline) |

| Empirical formula | C10H7BrClN |

| Formula weight | 256.53 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.587(2) Å, α = 83.59(3)° |

| b = 7.278(3) Å, β = 75.42(2)° | |

| c = 10.442(3) Å, γ = 77.39(3)° | |

| Volume | 471.9(3) ų |

| Z | 2 |

| Calculated density | 1.805 Mg/m³ |

| Absorption coefficient | 4.659 mm⁻¹ |

| F(000) | 252 |

| Final R indices [I>2sigma(I)] | R1 = 0.0734, wR2 = 0.1853 |

| R indices (all data) | R1 = 0.0891, wR2 = 0.1945 |

| Goodness-of-fit on F² | 1.107 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C10 | 1.945(6) |

| Cl1-C2 | 1.731(6) |

| N1-C9 | 1.316(8) |

| N1-C1 | 1.365(8) |

| C1-C2 | 1.411(9) |

| C2-C3 | 1.368(9) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C9-N1-C1 | 117.7(5) |

| N1-C1-C6 | 122.2(6) |

| C3-C2-C1 | 120.4(6) |

| C2-C3-C4 | 121.1(6) |

| C5-C4-C3 | 118.5(6) |

| C1-C6-C5 | 117.8(6) |

Visualization of Experimental and Logical Workflows

Visual diagrams are essential for conveying complex processes and relationships in a clear and understandable manner. The following diagrams, created using the DOT language, illustrate the workflow for crystal structure determination and a hypothetical signaling pathway involving an isoquinoline derivative.

Conclusion

The crystallographic analysis of 3-bromo-6-chloroisoquinoline, once achieved, will provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential for polymorphism. This information is critical for its development in fields such as medicinal chemistry, where structure-activity relationships are paramount, and in materials science for the design of novel crystalline materials with tailored properties. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such an analysis.

References

The Biological Versatility of 3-Bromo-6-chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The strategic placement of halogen substituents, such as bromine and chlorine, on this heterocyclic system can significantly modulate its physicochemical properties and biological activity, making derivatives like 3-bromo-6-chloroisoquinoline a compelling area of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of 3-bromo-6-chloroisoquinoline derivatives, drawing on data from structurally related compounds to inform future research and development. While specific comprehensive studies on this exact substitution pattern are limited, this document extrapolates potential activities and provides detailed methodologies for their evaluation.

Potential Biological Activities

Derivatives of the isoquinoline core are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 3-position and a chlorine atom at the 6-position is anticipated to influence the molecule's lipophilicity and electronic distribution, thereby impacting its interaction with biological targets.

Anticancer Activity

Substituted isoquinolines are a well-established class of anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. For instance, certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II.[2] While specific data for 3-bromo-6-chloroisoquinoline derivatives is not extensively available, the cytotoxic potential of related halogenated isoquinolines suggests this is a promising avenue for investigation.[3]

Table 1: Cytotoxic Activity of Structurally Related Isoquinoline Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

| 3-Arylisoquinolines | Azepane-substituted derivative | HuH7 (Liver Cancer) | 1.93 µM | [2] |

| 3-Arylisoquinolines | Azepane-substituted derivative | LM9 (Liver Cancer) | 2.10 µM | [2] |

| Pyrido[3,4-b]phenazinediones (derived from chloroisoquinolines) | Not specified | Various | 1.82-5.97 µM | [3] |

| 6,7-dichloro-isoquinoline-5,8-dione derivative | Compound 6a | Topoisomerase II Inhibition | 0.082 µM | [3] |

Anti-inflammatory and Analgesic Activity

Recent studies have highlighted the potential of 3-bromo isoquinoline derivatives as noteworthy analgesic and anti-inflammatory agents.[4] The mechanism of this activity may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). While quantitative data for 3-bromo-6-chloroisoquinoline is not yet published, the initial findings for the broader class of 3-bromo isoquinolines are encouraging.[4]

Experimental Protocols

To facilitate the investigation of 3-bromo-6-chloroisoquinoline derivatives, detailed protocols for key biological assays are provided below.

Synthesis of 3-Aryl-6-chloroisoquinoline Derivatives (General Protocol)

A common method for the synthesis of 3-substituted isoquinolines is the Suzuki coupling reaction, which allows for the introduction of various aryl groups at the 3-position of the isoquinoline core.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Pharmacological Frontier: A Technical Guide to Substituted Isoquinolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. The diverse pharmacological activities exhibited by substituted isoquinolines have positioned them as a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological landscape of substituted isoquinolines, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

A Spectrum of Therapeutic Promise

Substituted isoquinolines have demonstrated a remarkable breadth of biological activities, targeting a wide array of diseases. Their pharmacological potential spans several key therapeutic areas:

-

Anticancer Activity: A significant body of research highlights the potent cytotoxic and antiproliferative effects of isoquinoline derivatives against various cancer cell lines. Mechanisms of action include the inhibition of key enzymes like topoisomerases, modulation of critical signaling pathways such as PI3K/Akt/mTOR, and induction of apoptosis and cell cycle arrest.[1][2][3]

-

Antimicrobial Activity: The isoquinoline core is a recurring motif in compounds exhibiting potent antibacterial and antifungal properties. These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains, by targeting essential bacterial processes.[4][5][6][7][8]

-

Antiviral Activity: Certain substituted isoquinolines have emerged as promising antiviral agents, demonstrating inhibitory effects against various viruses. Their mechanisms often involve targeting viral replication and entry processes.

-

Anti-inflammatory Activity: Isoquinoline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like the MAPK pathway.[9][10][11][12][13]

-

Neuroprotective Effects: The neuroprotective potential of some isoquinoline alkaloids and their synthetic analogs is an area of growing interest, with studies suggesting their ability to mitigate neuronal damage in models of neurodegenerative diseases.

Quantitative Analysis of Pharmacological Activity

To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative substituted isoquinolines across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Isoquinolines

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |

| Indenoisoquinoline 1 (NSC 314622) | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |

| Indenoisoquinoline 2 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |

| Imidazole-appended Indenoisoquinoline 19 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |

| Imidazole-appended Indenoisoquinoline 20 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |

| Imidazole-appended Indenoisoquinoline 21 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |

| Pyrazolo Isoquinoline 7d | RAW 264.7 (LPS-induced) | 20.76 | iNOS inhibition | [10] |

| Pyrazolo Isoquinoline 7f | RAW 264.7 (LPS-induced) | 26.74 | iNOS inhibition | [10] |

| Pyrazolo Isoquinoline 7b | RAW 264.7 (LPS-induced) | 33.8 | iNOS inhibition | [10] |

| Pyrazolo Isoquinoline 7a | RAW 264.7 (LPS-induced) | 47.76 | iNOS inhibition | [10] |

| Pyrazolo Isoquinoline 7g | RAW 264.7 (LPS-induced) | 47.8 | iNOS inhibition | [10] |

| Piperlongumine A (1) | RAW 264.7 (LPS-stimulated) | 0.97 | NO production inhibition | [11] |

| (2E)‐3‐(4‐hydroxy‐3‐methoxyphenyl)‐1‐(pyrrol‐1‐yl) propanone (7) | RAW 264.7 (LPS-stimulated) | 0.91 | NO production inhibition | [11] |

| Piperchabamide A (8) | RAW 264.7 (LPS-stimulated) | 1.63 | NO production inhibition | [11] |

Table 2: Antibacterial Activity of Substituted Isoquinolines

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Spathullin B (2) | Staphylococcus aureus | 1 | [4] |

| Spathullin A (1) | Staphylococcus aureus | 4 | [4] |

| Alkynyl Isoquinoline HSN490 | Staphylococcus aureus | >16 | [6] |

| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus | 4-16 | [6] |

| Alkynyl Isoquinoline HSN739 | Staphylococcus aureus | 4-16 | [6] |

| Quinoxaline derivative 5p | Staphylococcus aureus | 4 | [5] |

| Quinoxaline derivative 5p | Bacillus subtilis | 8 | [5] |

| Quinoxaline derivative 5m-5o | Staphylococcus aureus | 8-16 | [5] |

| Quinoxaline derivative 5m-5o | Bacillus subtilis | 16-32 | [5] |

| Quinoxaline derivative 5e-5g | Staphylococcus aureus | 32 | [5] |

| Quinoxaline derivative 5e-5g | Bacillus subtilis | 32-64 | [5] |

| Bis(pyrazolo[1,5-a]pyrimidine) 8d/8e/9d/9e | Various strains | 2.9/5.9 (µM) | [7] |

| Bis(1,3,4-oxadiazole) 11c/11f | S. aureus, E. coli, P. aeruginosa | 3.8-3.9 (µM) | [7] |

| Bis(pyrazolo[5,1-b]quinazoline) 1c/1f | S. aureus, E. coli | Comparable to Ciprofloxacin | [7] |

| Chelerythrine analog | MRSA | 1.0 (IC50, µM) | [8] |

| 6-ethoxy-chelerythrine | MRSA | 4.0 (IC50, µM) | [8] |

| Dihydrochelerythrine | MRSA | 85.8-171.7 (µM) | [8] |

| N-methylcanadine | MRSA | 76.9-307.8 (µM) | [8] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted isoquinolines, offering a practical guide for researchers.

Synthesis of Substituted Isoquinolines

A variety of synthetic methods are available for the construction of the isoquinoline core and its derivatives. The following protocols outline two common and versatile approaches.

Protocol 1: Palladium-Catalyzed α-Arylation of Ketones and Subsequent Cyclization [15]

This method provides a convergent and regioselective route to polysubstituted isoquinolines.

Materials:

-

Aryl bromide

-

Ketone

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantanyl-based ligand)[16]

-

Base (e.g., NaOtBu for arylation, ammonium bicarbonate for cyclization)

-

Solvent (e.g., Toluene)

-

Ammonium chloride or hydroxylamine hydrochloride

Procedure:

-

α-Arylation:

-

In a reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), ketone (1.2 equiv), palladium catalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and base (e.g., NaOtBu, 1.4 equiv) in an appropriate solvent (e.g., toluene).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Purify the crude product by column chromatography to obtain the α-arylated ketone intermediate.

-

-

Cyclization to Isoquinoline:

-

Dissolve the α-arylated ketone in a suitable solvent.

-

Add a source of ammonia, such as ammonium chloride or ammonium bicarbonate solution.

-

Heat the mixture to promote cyclization. The reaction conditions (temperature and time) may need to be optimized for different substrates.

-

Monitor the formation of the isoquinoline product by TLC or LC-MS.

-

Upon completion, perform an appropriate workup and purify the final substituted isoquinoline product by column chromatography or recrystallization.

-

Protocol 2: Synthesis of Substituted Isoquinolines via Lithiated o-Tolualdehyde tert-Butylimines [17][18]

This versatile method allows for the rapid construction of highly substituted isoquinolines through a convergent assembly of multiple components.

Materials:

-

o-Tolualdehyde tert-butylimine

-

n-Butyllithium (n-BuLi)

-

2,2,6,6-Tetramethylpiperidine (catalytic amount)

-

Nitrile

-

Electrophile (e.g., alkyl halide, hexachloroethane)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., trifluoroacetic acid, ammonium chloride)

Procedure:

-

Metalation:

-

In an oven-dried flask under an inert atmosphere, dissolve o-tolualdehyde tert-butylimine in anhydrous THF.

-

Add a catalytic amount of 2,2,6,6-tetramethylpiperidine.

-

Cool the solution to 0 °C and add n-BuLi (1.0 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for approximately 40 minutes, during which a deep purple solution of the benzyl anion will form.

-

-

Condensation with Nitrile and Electrophilic Trapping:

-

Cool the solution of the lithiated species to -78 °C.

-

Slowly add a solution of the desired nitrile (1.0-1.5 equiv) in anhydrous THF.

-

After stirring for a specified time, add the electrophile (e.g., methyl iodide for C4-methylation) to trap the eneamido anion intermediate.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride or trifluoroacetic acid, depending on the desired product).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the substituted isoquinoline.

-

Biological Evaluation Protocols

Protocol 3: Topoisomerase I Inhibition Assay - DNA Cleavage Assay [19][20][21][22]

This assay is used to identify compounds that stabilize the topoisomerase I-DNA cleavage complex, a hallmark of topoisomerase I poisons.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)

-

Human Topoisomerase I enzyme

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine)

-

Test compound (substituted isoquinoline)

-

Positive control (e.g., Camptothecin)

-

Loading dye (containing SDS and a tracking dye)

-

Agarose gel (e.g., 1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing supercoiled DNA (e.g., 250 ng), 10x reaction buffer, and sterile water to a final volume.

-

Add the test compound at various concentrations. Include a positive control (Camptothecin) and a no-drug control.

-

Initiate the reaction by adding human Topoisomerase I (e.g., 5 units).

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the loading dye containing SDS. The SDS displaces the enzyme from the DNA.

-

Briefly vortex the samples.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate fastest, followed by relaxed DNA, and then nicked (cleaved) DNA which migrates the slowest.

-

An increase in the amount of nicked DNA in the presence of the test compound compared to the no-drug control indicates topoisomerase I inhibitory activity (poisoning). The potency can be compared to the positive control.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of substituted isoquinolines are often mediated by their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several isoquinoline derivatives have been shown to inhibit this pathway, leading to anticancer effects.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoquinolines.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Isoquinoline derivatives can modulate this pathway to exert their anti-inflammatory and anticancer effects.[12][23][24][25]

Caption: MAPK signaling cascade and its modulation by isoquinolines.

Induction of Cell Cycle Arrest

Many anticancer isoquinoline derivatives exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[3][26][27][28]

Caption: Cell cycle progression and arrest points induced by isoquinolines.

Experimental and Drug Discovery Workflow

The identification and development of novel substituted isoquinolines as therapeutic agents follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: Workflow for the discovery of isoquinoline-based drugs.

Conclusion

Substituted isoquinolines represent a rich and versatile source of pharmacologically active compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with well-established synthetic accessibility, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their pharmacological potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. It is anticipated that continued research in this area, guided by the principles of rational drug design and a deeper understanding of their molecular targets, will lead to the discovery of new and effective isoquinoline-based drugs to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 | MDPI [mdpi.com]

- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 14. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Mechanisms underlying isoliquiritigenin-induced apoptosis and cell cycle arrest via ROS-mediated MAPK/STAT3/NF-κB pathways in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

The Strategic Utility of 3-Bromo-6-chloroisoquinoline in the Synthesis of Novel Bioactive Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract